Cas no 36293-00-2 (2-chloro-N-(1R)-1-phenylethylacetamide)
2-chloro-N-(1R)-1-phenylethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-(R)-(1-phenylethyl)acetamide
- 2-CHLORO-N-(1-PHENYL-ETHYL)-ACETAMIDE
- Acetamide,2-chloro-N-(1-phenylethyl)-, (R)-
- (R)-N-(2-Chloroethanoyl)-1-phenylethylamine
- 2-chloro-N-(1R)-1-phenylethylacetamide
- DTXSID901275578
- Z1165166439
- 2-CHLORO-N-(R)-(1-PHENYLETHYL) ACETAMIDE
- 2-chloro-N-[(1R)-1-phenylethyl]acetamide
- EN300-315491
- MFCD08669813
- SCHEMBL3838394
- (r)-2-chloro-n-(1-phenylethyl)acetamide
- CS-0451684
- 36293-00-2
- r-2-chloro-N-(1-phenylethyl)acetamide
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- MDL: MFCD08669813
- Inchi: 1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1
- InChI Key: NCGMICUPYDDHPQ-MRVPVSSYSA-N
- SMILES: ClCC(N[C@H](C)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 197.06100
- Monoisotopic Mass: 197.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.14
- Boiling Point: 360.8°Cat760mmHg
- Flash Point: 172°C
- Refractive Index: 1.53
- PSA: 29.10000
- LogP: 2.49350
2-chloro-N-(1R)-1-phenylethylacetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-chloro-N-(1R)-1-phenylethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR937941-1g |
2-Chloro-N-(r)-(1-phenylethyl)acetamide |
36293-00-2 | 95% | 1g |
£235.00 | 2025-02-20 | |
| abcr | AB176820-1 g |
2-Chloro-N-(R)-(1-phenylethyl)acetamide, 95%; . |
36293-00-2 | 95% | 1g |
€293.50 | 2023-06-23 | |
| abcr | AB176820-5 g |
2-Chloro-N-(R)-(1-phenylethyl)acetamide, 95%; . |
36293-00-2 | 95% | 5g |
€715.00 | 2023-06-23 | |
| Enamine | EN300-315491-0.1g |
2-chloro-N-[(1R)-1-phenylethyl]acetamide |
36293-00-2 | 95.0% | 0.1g |
$39.0 | 2025-03-19 | |
| Enamine | EN300-315491-0.25g |
2-chloro-N-[(1R)-1-phenylethyl]acetamide |
36293-00-2 | 95.0% | 0.25g |
$55.0 | 2025-03-19 | |
| Enamine | EN300-315491-0.5g |
2-chloro-N-[(1R)-1-phenylethyl]acetamide |
36293-00-2 | 95.0% | 0.5g |
$100.0 | 2025-03-19 | |
| Enamine | EN300-315491-1.0g |
2-chloro-N-[(1R)-1-phenylethyl]acetamide |
36293-00-2 | 95.0% | 1.0g |
$156.0 | 2025-03-19 | |
| Enamine | EN300-315491-2.5g |
2-chloro-N-[(1R)-1-phenylethyl]acetamide |
36293-00-2 | 95.0% | 2.5g |
$306.0 | 2025-03-19 | |
| Enamine | EN300-315491-5.0g |
2-chloro-N-[(1R)-1-phenylethyl]acetamide |
36293-00-2 | 95.0% | 5.0g |
$452.0 | 2025-03-19 | |
| Enamine | EN300-315491-10.0g |
2-chloro-N-[(1R)-1-phenylethyl]acetamide |
36293-00-2 | 95.0% | 10.0g |
$671.0 | 2025-03-19 |
2-chloro-N-(1R)-1-phenylethylacetamide Suppliers
2-chloro-N-(1R)-1-phenylethylacetamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-chloro-N-(1R)-1-phenylethylacetamide
Introduction to CAS No. 36293-00-2: 2-Chloro-N-(1R)-1-phenylethylacetamide
CAS No. 36293-00-2 is a unique identifier assigned to the compound 2-chloro-N-(1R)-1-phenylethylacetamide by the Chemical Abstracts Service (CAS). This compound is a derivative of acetamide, with a chlorine atom substituted at the second position of the acetyl group and an (R)-configured phenethylamine moiety attached to the nitrogen atom. The stereochemistry at the chiral center of the phenethylamine group is critical, as it can influence the compound's physical properties, biological activity, and applications.
The IUPAC name of this compound is (R)-N-(1-phenylethyl)-2-chloroacetamide, which reflects its structure accurately. The molecule consists of a central acetamide group (-CH₂CONH-) with a chlorine atom at the beta position (second carbon) and an (R)-configured phenethylamine substituent on the nitrogen atom. This configuration gives rise to its specific optical properties and reactivity.
Synthesis and Physical Properties: The synthesis of CAS No. 36293-00-2 typically involves a multi-step process, often starting from phenethylamine derivatives and introducing the chloroacetyl group through appropriate coupling reactions. The stereochemistry at the chiral center is controlled during the synthesis to ensure the desired (R) configuration.
The physical properties of this compound include a molecular weight of approximately 187 g/mol, a melting point around 78°C, and a boiling point of about 155°C under standard conditions. It is sparingly soluble in water but dissolves well in organic solvents such as dichloromethane and ethyl acetate.
Biological Activity: Recent studies have highlighted the potential of CAS No. 36293-00-2 as a promising candidate in drug discovery programs targeting various therapeutic areas. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system-related applications.
In addition to its enzymatic inhibitory properties, CAS No. 36293-00-2 has been investigated for its potential anti-inflammatory and antioxidant activities. Experimental data indicate that it can scavenge free radicals effectively, suggesting its role in mitigating oxidative stress-related conditions.
Applications in Organic Synthesis: Beyond its biological applications, CAS No. 36293-00-2 serves as an intermediate in organic synthesis, particularly in the construction of complex molecules with chiral centers. Its reactivity under various reaction conditions makes it valuable for synthesizing enantiomerically enriched compounds.
Recent advancements in asymmetric catalysis have further enhanced its utility in constructing chiral libraries for high-throughput screening in pharmaceutical research.
Safety and Handling: While CAS No. 36293-00-2 is not classified as a hazardous chemical under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling or synthesizing this compound.
Storage should be in a cool, dry place away from direct sunlight to prevent degradation over time.
Conclusion: In summary, CAS No. 36293-00-2, or (R)-N-(1-phenylethyl)-2-chloroacetamide, is a versatile compound with applications spanning drug discovery, organic synthesis, and material science. Its unique stereochemistry and reactivity make it an invaluable tool for researchers across various disciplines.
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